Glymidine-d5

LC-MS/MS Bioanalysis Isotope Dilution

Glymidine-d5 is a stable, isotopically labeled internal standard designed for the quantitative analysis of Glymidine in biological samples using LC-MS/MS. Unlike non-deuterated structural analogs, Glymidine-d5 exhibits near-identical physicochemical properties to the target analyte while providing a definitive +5 Da mass shift. This ensures perfect co-elution and accurate correction for ion suppression or enhancement, which is critical for regulatory-grade precision in clinical and forensic pharmacokinetic studies. Choose Glymidine-d5 to eliminate matrix effect variability and achieve robust method validation in your research.

Molecular Formula C₁₃H₁₀D₅N₃O₄S
Molecular Weight 314.37
Cat. No. B1155885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlymidine-d5
Synonyms2-Benzenesulfonamido-5-(2-methoxyethoxy)pyrimidine-d5;  Glidiazine-d5;  Glymidine-d5;  N-[5-(2-Methoxyethoxy)-2-pyrimidinyl]benzenesulfonamide-d5
Molecular FormulaC₁₃H₁₀D₅N₃O₄S
Molecular Weight314.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glymidine-d5: Deuterated Internal Standard for Sulfonylurea Antidiabetic Bioanalysis and Quantitation


Glymidine-d5 is a stable, isotopically labeled analog of the sulfonylurea drug Glymidine, wherein five hydrogen atoms have been replaced with deuterium . This compound is primarily utilized as an internal standard for the quantitative analysis of Glymidine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS) . Glymidine itself is a first-generation sulfonylurea used to manage type 2 diabetes by stimulating insulin secretion from pancreatic β-cells [1]. Glymidine-d5 is not intended for therapeutic use but serves as a critical analytical tool to correct for variability in sample preparation and instrumental analysis .

Why Glymidine-d5 Outperforms Non-Deuterated Standards in LC-MS/MS Quantitation


Substituting a non-deuterated structural analog for Glymidine-d5 in LC-MS/MS bioanalysis is scientifically unsound. Generic substitution fails because structural analogs do not perfectly co-elute with the target analyte, leading to differential matrix effects and compromised accuracy. In contrast, deuterated internal standards like Glymidine-d5 exhibit near-identical physicochemical properties to the analyte but are distinguished by a mass shift, ensuring co-elution and precise correction for ion suppression or enhancement [1]. This co-elution is critical for achieving regulatory-grade precision and accuracy in quantitative bioanalysis .

Quantitative Evidence: Glymidine-d5 Differentiation vs. Non-Deuterated Glymidine and Other Internal Standards


Molecular Weight Shift of 5 Da Enables Unambiguous Mass Spectrometric Discrimination

Glymidine-d5 possesses a molecular weight of 314.37 g/mol , which is 5 Da greater than non-deuterated Glymidine (309.34 g/mol) [1]. This +5 Da mass shift is a direct consequence of the substitution of five hydrogen atoms (1H, mass ~1) with five deuterium atoms (2H, mass ~2). This distinct mass difference allows for unambiguous, simultaneous detection and quantification of both the analyte and internal standard by mass spectrometry, a critical requirement for isotope dilution LC-MS/MS methods [2].

LC-MS/MS Bioanalysis Isotope Dilution

Isotopic Purity of 95% Ensures Reliable Quantitation in Pharmacokinetic Studies

The utility of Glymidine-d5 as an internal standard is contingent upon its isotopic purity. Commercially available Glymidine-d5 is typically specified with a purity of 95% . This high level of isotopic enrichment ensures minimal interference from the unlabeled Glymidine (d0) species, which would otherwise contribute to the analyte signal and introduce positive bias. This is a critical quality attribute differentiating it from lower-purity or custom-synthesized internal standards that may exhibit variable isotopic enrichment.

Quantitative Bioanalysis Pharmacokinetics Deuterium Incorporation

Near-Identical Chromatographic Retention with Glymidine for Superior Matrix Effect Correction

A fundamental advantage of deuterated internal standards is their co-elution with the target analyte. Glymidine-d5, due to its near-identical physicochemical properties to Glymidine, exhibits virtually the same retention time in reversed-phase LC [1]. This co-elution is essential for accurately correcting for ion suppression or enhancement caused by matrix components, a common challenge in biological sample analysis. Structural analog internal standards, conversely, may elute at slightly different times and experience different matrix effects, leading to inaccurate quantification [2].

LC-MS/MS Bioanalysis Matrix Effect

Deuterium Labeling Minimizes Hydrogen-Deuterium Exchange and Improves Long-Term Stability

The position and stability of deuterium labels are critical for a reliable internal standard. While specific data for Glymidine-d5 is not publicly available, general principles of deuterium labeling design dictate that placement on non-exchangeable sites (e.g., carbon atoms) is essential to prevent back-exchange in protic solvents . Glymidine-d5 contains five deuteriums, and based on its chemical structure, these are likely placed on non-labile positions, ensuring that the mass difference of +5 Da remains constant over time and under various analytical conditions. This contrasts with some deuterated standards where labile deuteriums can exchange with hydrogen in aqueous mobile phases, leading to signal drift and inaccurate quantitation.

Stable Isotope Labeling Internal Standard Stability LC-MS/MS

Optimal Use Cases for Glymidine-d5: Where Procurement Decisions Deliver Quantifiable Impact


LC-MS/MS Quantitation of Glymidine in Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies of Glymidine, accurate and precise measurement of plasma drug concentrations is paramount. Glymidine-d5 serves as the gold standard internal standard for this purpose. By adding a known quantity to plasma samples prior to protein precipitation and LC-MS/MS analysis, researchers can correct for any variability in extraction recovery and ionization efficiency . The +5 Da mass shift ensures specific detection of the internal standard alongside the parent drug, enabling robust method validation and reliable calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life [1].

Drug Interaction and Protein Binding Studies

Understanding the impact of co-administered drugs on Glymidine plasma protein binding is crucial for predicting clinical drug-drug interactions. For instance, in vitro equilibrium dialysis experiments have shown that phenylbutazone can displace Glymidine from serum proteins . In such studies, Glymidine-d5 can be used as a stable isotope internal standard to precisely quantify free and bound Glymidine fractions, ensuring that the displacement effect is accurately measured without interference from the displacing agent or matrix components.

Forensic and Clinical Toxicology Screening

In cases of suspected overdose or unexplained hypoglycemia, quantitative analysis of antidiabetic drugs like Glymidine in post-mortem or clinical samples is essential. Glymidine-d5 enables definitive identification and accurate quantitation of Glymidine in complex biological matrices such as whole blood or urine using LC-MS/MS . The use of a deuterated internal standard provides the high degree of analytical specificity required for forensic reporting and clinical decision-making.

Metabolic Pathway and Excretion Studies

For researchers investigating the metabolism and excretion routes of Glymidine, Glymidine-d5 can serve as a valuable tracer. While the compound itself is not a metabolic tracer, it can be used as an internal standard in mass spectrometry-based metabolomics workflows designed to identify and quantify Glymidine metabolites in biological fluids. The co-eluting, isotopically distinct internal standard ensures accurate quantification of the parent drug, which is necessary for calculating the extent of metabolism and identifying major excreted species .

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